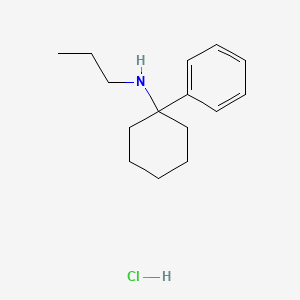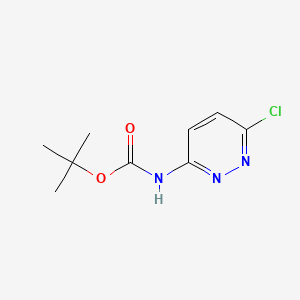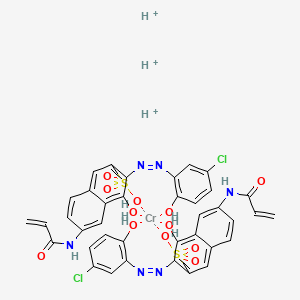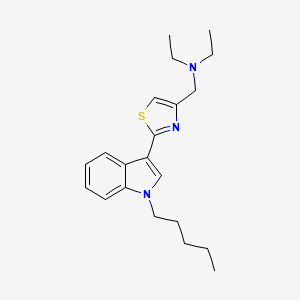
PTI-1
Übersicht
Beschreibung
PTI-1 (hydrochloride) is a synthetic cannabinoid that contains the 1-pentyl-indole structure found in potent agonists of the central cannabinoid receptorThis compound is primarily used as an analytical reference standard in forensic and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PTI-1 (hydrochloride) involves the reaction of 1-pentyl-1H-indole with thiazole-based side chains. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. The compound is then crystallized to obtain a solid form .
Industrial Production Methods: Industrial production of this compound (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated as a crystalline solid for distribution .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PTI-1 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden.
Gängige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylhalogenide und andere Elektrophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indol- oder Thiazolring einführen können .
Wissenschaftliche Forschungsanwendungen
PTI-1 (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cannabinoide verwendet.
Biologie: Wird auf seine Wechselwirkungen mit Cannabinoid-Rezeptoren und potenzielle Auswirkungen auf zelluläre Signalwege untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit Cannabinoid-Rezeptoragonisten.
Industrie: Wird bei der Entwicklung und Prüfung neuer synthetischer Cannabinoide und verwandter Verbindungen eingesetzt
5. Wirkmechanismus
This compound (Hydrochlorid) entfaltet seine Wirkung durch Bindung an den zentralen Cannabinoid-Rezeptor (CB1). Diese Wechselwirkung führt zur Aktivierung verschiedener intrazellulärer Signalwege, darunter die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von Mitogen-aktivierten Proteinkinasen (MAPKs). Diese Signalwege tragen zu den physiologischen und pharmakologischen Wirkungen der Verbindung bei .
Ähnliche Verbindungen:
JWH 018: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen 1-Pentyl-Indol-Struktur.
AM-2201: Enthält eine fluorierte Seitenkette, weist aber strukturelle Ähnlichkeiten mit this compound (Hydrochlorid) auf.
CP 47,497: Ein synthetisches Cannabinoid mit einer anderen Kernstruktur, aber ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit: this compound (Hydrochlorid) ist aufgrund seiner spezifischen Thiazol-basierten Seitenkette einzigartig, die es von anderen synthetischen Cannabinoiden unterscheidet. Dieses strukturelle Merkmal kann zu seiner unterschiedlichen Bindungsaffinität und Selektivität für Cannabinoid-Rezeptoren sowie zu seinem einzigartigen pharmakologischen Profil beitragen .
Wirkmechanismus
PTI-1 (hydrochloride) exerts its effects by binding to the central cannabinoid receptor (CB1). This interaction leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways contribute to the compound’s physiological and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
JWH 018: Another synthetic cannabinoid with a similar 1-pentyl-indole structure.
AM-2201: Contains a fluorinated side chain but shares structural similarities with PTI-1 (hydrochloride).
CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological properties.
Uniqueness: this compound (hydrochloride) is unique due to its specific thiazole-based side chain, which distinguishes it from other synthetic cannabinoids. This structural feature may contribute to its distinct binding affinity and selectivity for cannabinoid receptors, as well as its unique pharmacological profile .
Eigenschaften
IUPAC Name |
N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLLVFKBKMRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032545 | |
| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-46-2 | |
| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PTI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)


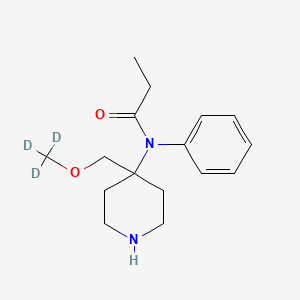
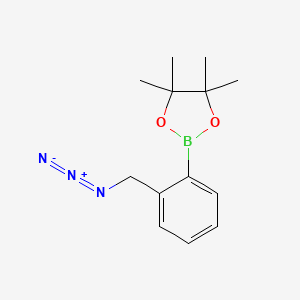



![1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride](/img/structure/B594149.png)
